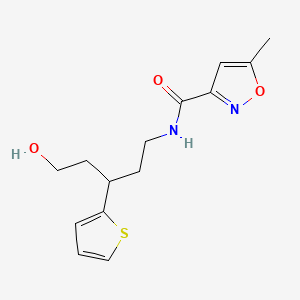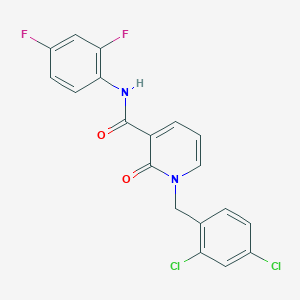![molecular formula C17H12O5 B2726205 [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid CAS No. 32131-73-0](/img/structure/B2726205.png)
[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Compounds similar to “[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid” often target enzymes or receptors in the body. For example, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The compound “this compound” could interact with its targets by binding to the active site, thereby modulating the activity of the target. This could result in a change in the biochemical processes in which the target is involved .
Biochemical Pathways
The compound “this compound” might affect various biochemical pathways depending on its specific targets. For instance, if it targets an enzyme involved in inflammation, it could potentially affect the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This method is commonly used in laboratory settings to produce the compound in high yields.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromene ring, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various chromene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid has several applications in scientific research:
Comparison with Similar Compounds
[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid can be compared with other similar compounds, such as:
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: This compound has a similar chromene core but differs in its acetic acid moiety.
4-oxo-3-phenyl-4H-chromen-7-yl acetate: Another closely related compound with slight structural variations.
These similar compounds share some biological activities but differ in their chemical reactivity and specific applications .
Properties
IUPAC Name |
2-(4-oxo-3-phenylchromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-16(19)10-21-12-6-7-13-15(8-12)22-9-14(17(13)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGJQSYPGCJGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2726123.png)
![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2726126.png)
![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2726130.png)

![(3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2726134.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726137.png)


![2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2726141.png)
![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)

![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide](/img/structure/B2726145.png)
